![molecular formula C13H11F2N3O2S B2767642 N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905694-00-0](/img/structure/B2767642.png)
N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
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Description
N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a chemical compound that has been synthesized in recent years. It is a potential drug candidate that has shown promising results in scientific research applications.
Scientific Research Applications
Molecular Structure Analysis
N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide and related compounds have been studied for their crystal structures to understand the conformation and molecular interactions. Studies have shown that these molecules often have a folded conformation around the methylene carbon atom of the thioacetamide bridge, which is stabilized by intramolecular hydrogen bonding. This structural insight is crucial for understanding the molecular basis of their biological activity and for designing new derivatives with improved properties (Subasri et al., 2016); (Subasri et al., 2017).
Dual Inhibitory Activity
One significant area of research has been the exploration of compounds for their potential dual inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them important targets for cancer therapy. Compounds with a similar core structure have shown potent dual inhibitory effects, suggesting the potential for the development of new cancer therapies (Gangjee et al., 2008).
Vibrational Spectroscopic Analysis
Research has also focused on the vibrational spectroscopic analysis of similar compounds to determine their vibrational signatures, which are essential for identifying and characterizing these molecules. Such studies provide insights into the stereo-electronic interactions that contribute to the stability of these molecules, potentially leading to the development of novel antiviral agents (Jenepha Mary et al., 2022).
Quantum Chemical Insight
The molecular structure, NBO analysis, and vibrational spectroscopy of related compounds have been explored through quantum chemical studies. These studies have provided a deeper understanding of the intermolecular interactions, drug-likeness, and potential antiviral potency against viruses such as SARS-CoV-2, highlighting the relevance of these compounds in the search for new therapeutic agents (Mary et al., 2020).
Synthesis and Antifolate Activity
The design and synthesis of classical and nonclassical derivatives with the core pyrimidine structure have been investigated for their potential as antifolates, targeting enzymes like DHFR. These compounds have shown significant activity against various pathogens, underscoring their potential in developing treatments for diseases caused by pathogens resistant to current therapies (Gangjee et al., 2007).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2S/c1-7-4-12(18-13(20)16-7)21-6-11(19)17-10-3-2-8(14)5-9(10)15/h2-5H,6H2,1H3,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGAOQKCHQPUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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